molecular formula C16H18O5 B5745732 propan-2-yl 2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate

propan-2-yl 2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate

Cat. No.: B5745732
M. Wt: 290.31 g/mol
InChI Key: CJZDQSZLXWANSR-UHFFFAOYSA-N
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Description

Propan-2-yl 2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate is a synthetic organic compound belonging to the class of coumarin derivatives. Coumarins are a group of naturally occurring and synthetic compounds known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry. This particular compound is characterized by the presence of a chromen-2-one moiety substituted with a 3,4-dimethyl group and an isopropyl ester linked through an oxyacetate bridge.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propan-2-yl 2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate typically involves the following steps:

    Starting Materials: The synthesis begins with 7-hydroxy-3,4-dimethylcoumarin and isopropyl bromoacetate.

    Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like acetone. The mixture is heated to reflux to facilitate the nucleophilic substitution reaction.

    Product Isolation: After completion of the reaction, the product is isolated by filtration, followed by purification using column chromatography.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of green solvents and catalysts is also explored to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the chromen-2-one ring, leading to the formation of carboxylic acids.

    Reduction: Reduction of the carbonyl group in the chromen-2-one moiety can yield the corresponding alcohol.

    Substitution: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Hydrolysis can be carried out using hydrochloric acid or sodium hydroxide.

Major Products Formed

    Oxidation: 3,4-dimethyl-7-hydroxycoumarin-2-carboxylic acid.

    Reduction: 3,4-dimethyl-7-hydroxy-2H-chromen-2-ol.

    Substitution: 3,4-dimethyl-7-hydroxycoumarin and isopropanol.

Scientific Research Applications

Propan-2-yl 2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex coumarin derivatives.

    Biology: Investigated for its potential as an antioxidant and antimicrobial agent.

    Medicine: Explored for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of fluorescent dyes and sensors due to its chromophoric properties.

Mechanism of Action

The biological activity of propan-2-yl 2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate is primarily attributed to its ability to interact with various molecular targets:

    Antioxidant Activity: The compound can scavenge free radicals and inhibit oxidative stress by donating hydrogen atoms or electrons.

    Antimicrobial Activity: It disrupts microbial cell membranes and inhibits the synthesis of essential biomolecules.

    Anti-inflammatory Activity: The compound inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase.

    Anticancer Activity: It induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways.

Comparison with Similar Compounds

Propan-2-yl 2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate can be compared with other coumarin derivatives such as:

    Warfarin: An anticoagulant with a different substitution pattern on the coumarin ring.

    Umbelliferone: A simple coumarin with hydroxyl substitution at the 7-position.

    Scopoletin: A coumarin derivative with methoxy and hydroxyl groups.

Uniqueness

The unique combination of the isopropyl ester and the 3,4-dimethyl substitution on the chromen-2-one ring imparts distinct chemical and biological properties to this compound, making it a valuable compound for various applications.

Properties

IUPAC Name

propan-2-yl 2-(3,4-dimethyl-2-oxochromen-7-yl)oxyacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O5/c1-9(2)20-15(17)8-19-12-5-6-13-10(3)11(4)16(18)21-14(13)7-12/h5-7,9H,8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJZDQSZLXWANSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=O)OC(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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